molecular formula C11H10BrNO B1169021 chalogenapyrylium dye 8b CAS No. 115732-39-3

chalogenapyrylium dye 8b

Cat. No.: B1169021
CAS No.: 115732-39-3
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Description

Chalogenapyrylium dye 8b, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrNO. The purity is usually 95%.
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Properties

CAS No.

115732-39-3

Molecular Formula

C11H10BrNO

Synonyms

chalogenapyrylium dye 8b

Origin of Product

United States

Chemical Reactions Analysis

Functionalization via Coupling Reactions

Dye 8b serves as a coupling component for synthesizing aryl- and heteroaryl-substituted derivatives. Key reactions include:

Azo-Coupling with Diazonium Salts

  • Process : Coupling with aromatic/heteroaromatic diazonium salts (e.g., 4-nitroaniline) under alkaline conditions .

  • Conditions :

    • Diazotization: NaNO2_2, HCl, 0–5°C.

    • Coupling: NaOH (2.5 M), ice bath .

  • Products : Azo-dyes 12a,b and 13a–c with enhanced chromatic stability .

Example Reaction Table

EntryDiazonium SaltSolventTemp (°C)Time (h)Yield (%)
44-NitrobenzeneDMF25785
52-ThiopheneDMF25185

Data adapted from functionalization studies .

Key Reaction Mechanisms

  • Tautomerism : Dye 8b exists in equilibrium between enolic (8 ) and keto (9 ) forms, affecting nucleophilic attack sites .

  • Electrophilic Substitution : The active methylene group (-CH2_2-) in the tetrahydro-pyridine ring facilitates coupling with electrophilic diazonium ions .

  • Steric Effects : Bulky substituents on diazonium salts reduce coupling efficiency (e.g., heteroaryl groups yield 65–80% vs. aryl groups at 85%) .

Comparative Analysis of Reaction Conditions

ParameterOptimal ValueImpact on Yield/Quality
Solvent DMFMaximizes solubility and reactivity
Temperature 25°C (room temp)Balances reaction rate and side reactions
Catalyst DMAP (4-dimethylaminopyridine)Accelerates azo-bond formation

Challenges and Limitations

  • Side Reactions : Prolonged reaction times (>24 h) lead to hydrolysis of the cyano group, reducing yield .

  • Sensitivity to pH : Coupling requires strict alkaline conditions (pH 10–12); acidic media degrade the dye core .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing chalcogenapyrylium dye 8b, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of chalcogen-containing precursors (e.g., selenium or tellurium derivatives) with pyrylium salts under inert atmospheres. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and purification via column chromatography. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent ratios, reaction times, and temperature controls .

Q. How is chalcogenapyrylium dye 8b characterized spectroscopically for optical applications?

  • Methodological Answer : UV-Vis-NIR spectroscopy (300–1100 nm range) quantifies absorption maxima (λmax\lambda_{\text{max}}) and molar extinction coefficients. Fluorescence spectroscopy assesses quantum yield using a reference dye (e.g., Rhodamine 6G). For photostability, irradiate samples with a xenon lamp (simulated sunlight) and monitor absorbance decay over time. Include solvent polarity effects by testing in DMSO, ethanol, and aqueous buffers .

Q. What safety protocols are critical when handling chalcogenapyrylium dye 8b in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) due to potential heavy metal content (e.g., selenium). Work in a fume hood to avoid inhalation of volatile byproducts. Dispose of waste via certified hazardous waste services. Conduct toxicity screening using in vitro assays (e.g., MTT assay on mammalian cell lines) to establish safe handling thresholds .

Advanced Research Questions

Q. How can experimental design optimize the photodynamic therapy (PDT) efficacy of chalcogenapyrylium dye 8b?

  • Methodological Answer : Use a factorial design to test variables: light dose (J/cm2^2), dye concentration (µM), and oxygen availability. Measure singlet oxygen (1O2^1O_2) generation via 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) degradation assay. Validate in vivo using tumor-bearing murine models, monitoring tumor volume regression and systemic toxicity. Compare with established photosensitizers like porphyrin derivatives .

Q. How to resolve contradictions in reported singlet oxygen quantum yields (ΦΔ\Phi_\Delta) for chalcogenapyrylium dye 8b?

  • Methodological Answer : Discrepancies may arise from solvent polarity, aggregation, or competing photobleaching. Standardize measurements using identical light sources (e.g., 655 nm laser) and reference dyes (e.g., methylene blue in water, ΦΔ=0.52\Phi_\Delta = 0.52). Employ time-resolved near-infrared luminescence to directly quantify 1O2^1O_2 lifetime. Address aggregation by testing dye concentrations below 10 µM and using surfactants (e.g., Tween-20) .

Q. What computational strategies validate the electronic structure and excited-state dynamics of chalcogenapyrylium dye 8b?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize ground-state geometry. Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data. For excited-state dynamics, apply molecular dynamics (MD) simulations to model solvent interactions. Validate with transient absorption spectroscopy (TAS) to track intersystem crossing rates .

Q. How to design a study investigating the aggregation-induced emission (AIE) properties of chalcogenapyrylium dye 8b?

  • Methodological Answer : Prepare dye solutions in THF-water mixtures (0–99% water) to induce aggregation. Monitor fluorescence intensity changes and correlate with dynamic light scattering (DLS) particle size data. Use scanning electron microscopy (SEM) to characterize aggregate morphology. Compare AIE behavior with thiophene or tetraphenylethylene-based dyes .

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